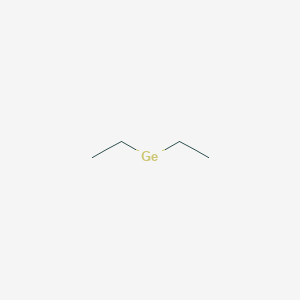![molecular formula C12H12N2O2 B12352957 4-iminospiro[1,3-oxazolidine-5,4'-2,3-dihydro-1H-naphthalene]-2-one](/img/structure/B12352957.png)
4-iminospiro[1,3-oxazolidine-5,4'-2,3-dihydro-1H-naphthalene]-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iminospiro[1,3-oxazolidine-5,4’-2,3-dihydro-1H-naphthalene]-2-one is a heterocyclic compound that features a unique spiro structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The spiro linkage between the oxazolidine and naphthalene moieties imparts unique chemical properties that can be exploited in various chemical reactions and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-iminospiro[1,3-oxazolidine-5,4’-2,3-dihydro-1H-naphthalene]-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene derivatives with oxazolidine precursors in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production processes.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The spiro structure allows for various substitution reactions, particularly at the naphthalene ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogens (chlorine, bromine), alkylating agents (alkyl halides), often in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced naphthalene derivatives.
Substitution: Formation of halogenated or alkylated naphthalene derivatives.
Applications De Recherche Scientifique
4-Iminospiro[1,3-oxazolidine-5,4’-2,3-dihydro-1H-naphthalene]-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-iminospiro[1,3-oxazolidine-5,4’-2,3-dihydro-1H-naphthalene]-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The spiro structure allows for unique interactions with biological macromolecules, potentially leading to selective and potent biological activity.
Comparaison Avec Des Composés Similaires
Spirooxindoles: Compounds with a spiro linkage between an oxindole and another ring system.
Spirocyclic Lactams: Compounds with a spiro linkage involving a lactam ring.
Spirocyclic Amines: Compounds with a spiro linkage involving an amine group.
Uniqueness: 4-Iminospiro[1,3-oxazolidine-5,4’-2,3-dihydro-1H-naphthalene]-2-one is unique due to its specific spiro linkage between the oxazolidine and naphthalene moieties This structure imparts distinct chemical and biological properties that differentiate it from other spiro compounds
Propriétés
Formule moléculaire |
C12H12N2O2 |
|---|---|
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
4-iminospiro[1,3-oxazolidine-5,4'-2,3-dihydro-1H-naphthalene]-2-one |
InChI |
InChI=1S/C12H12N2O2/c13-10-12(16-11(15)14-10)7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6H,3,5,7H2,(H2,13,14,15) |
Clé InChI |
REFIFZTZIBUIDV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2C3(C1)C(=N)NC(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



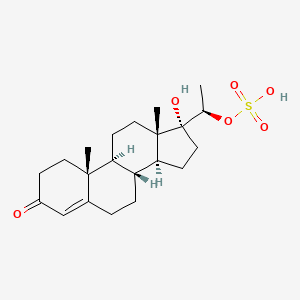

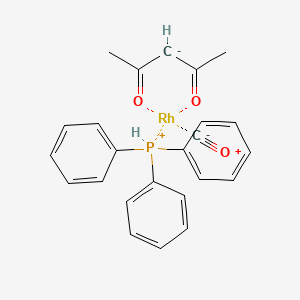
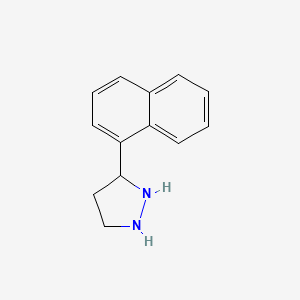
![2-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid](/img/structure/B12352913.png)
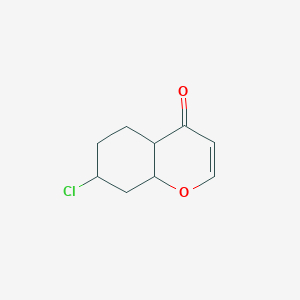

![2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile](/img/structure/B12352932.png)


![4-[[4-fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl]-4H-phthalazin-1-one](/img/structure/B12352942.png)
